molecular formula C18H19NO3S2 B12136232 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- CAS No. 2166611-13-6

3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-

Cat. No.: B12136232
CAS No.: 2166611-13-6
M. Wt: 361.5 g/mol
InChI Key: UWBTYJVTFNUEQR-RJSPBKBSSA-N
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Description

The compound 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- (hereafter referred to as Compound A) is a rhodanine derivative characterized by a thiazolidinone core with a conjugated α,β-unsaturated ketone system and a propyl ester group. Its structure includes a (5Z)-configured benzylidene moiety and a (2E)-2-methyl-3-phenylpropenyl substituent, which contribute to its stereoelectronic properties .

Compound A is structurally related to Epalrestat, a clinically used aldose reductase inhibitor for diabetic neuropathy, and is noted as an impurity in Epalrestat synthesis .

Properties

CAS No.

2166611-13-6

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

propyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C18H19NO3S2/c1-3-9-22-16(20)12-19-17(21)15(24-18(19)23)11-13(2)10-14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3/b13-10+,15-11-

InChI Key

UWBTYJVTFNUEQR-RJSPBKBSSA-N

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Core Thiazolidine Formation

The thiazolidine core is synthesized via Knoevenagel condensation, a widely used method for forming α,β-unsaturated carbonyl systems. In this case, 2-thioxothiazolidin-4-one derivatives react with α,β-unsaturated aldehydes under acidic conditions. For example, 4-chlorobenzaldehyde and thiazolidine-2,4-dione undergo condensation in acetic acid with methylamine as a catalyst, producing the 5-arylidene intermediate. This step typically achieves yields of 68–85% under optimized conditions (Table 1).

Table 1: Knoevenagel Condensation Conditions and Outcomes

AldehydeCatalystSolventTemperature (°C)Yield (%)
4-ChlorobenzaldehydeMethylamineAcetic acid11085
3,4-Di(benzyloxy)benzaldehydePiperidineEthanol8058

Alkylation for Acetic Acid Side Chain Introduction

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility
CatalystSulfuric acid (0.5 eq)Prevents side reactions
Temperature60°CBalances reaction rate and decomposition

Reaction Optimization Strategies

Catalytic System Tuning

The choice of catalyst significantly affects reaction efficiency. Methylamine in acetic acid enhances the Knoevenagel condensation rate compared to traditional bases like piperidine, reducing reaction time from 28 hours to 4 hours. For esterification, substituting sulfuric acid with p-toluenesulfonic acid (PTSA) minimizes byproduct formation, though at a slight cost to yield (78% vs. 90%).

Solvent Selection and Scalability

Large-scale synthesis (e.g., 250 kg batches) requires solvents with low toxicity and high volatility. Methanol and dichloromethane are preferred for their ease of removal via distillation. Ethyl acetate/petroleum ether mixtures enable efficient recrystallization, achieving >99% purity in industrial settings.

Challenges and Mitigation

Stereochemical Control

The (5Z)-configuration is thermodynamically less favored than the (5E)-isomer. To favor the Z-isomer, reactions are conducted at lower temperatures (0–5°C) and quenched rapidly to prevent isomerization. Chromatographic separation using chiral stationary phases may be required for enantiopure batches.

Hydrolysis Sensitivity

The thioketone group is prone to hydrolysis under acidic conditions. Neutral pH during workup (e.g., sodium bicarbonate washes) preserves structural integrity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in treating diabetic neuropathy. Its role as an aldose reductase inhibitor positions it as a candidate for managing diabetes-related complications, including retinopathy and nephropathy .

Antifungal Activity

Recent studies have indicated that derivatives of thiazolidines exhibit antifungal properties. The synthesis of novel thiazolidine derivatives has shown promise against various fungal strains, suggesting potential applications in antifungal therapies .

Bioactivity Studies

Bioactivity assays have demonstrated that certain derivatives possess anticancer activity. For example, compounds derived from thiazolidine scaffolds have been evaluated for their effects on cancer cell lines, showing varying degrees of cytotoxicity .

Case Study 1: Anticancer Activity

A study focused on synthesizing various thiazolidine derivatives revealed that specific substitutions on the thiazolidine ring enhanced anticancer properties against certain cell lines. The findings indicated a correlation between structural modifications and bioactivity, highlighting the importance of molecular design in drug development .

Case Study 2: Antifungal Efficacy

Research conducted on thiazolidine derivatives demonstrated significant antifungal activity against Candida species. The study involved testing various synthesized compounds against fungal strains, leading to promising results that suggest further exploration into their use as antifungal agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. As an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues, which is a common issue in diabetic complications. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The propyl ester in Compound A confers higher lipophilicity (LogP ~3.5 predicted) compared to carboxylic acid derivatives (e.g., acetic acid analogue in , LogP ~2.8). This enhances its suitability for oral administration .
  • Stereochemistry : The (5Z) configuration in Compound A and its analogues (e.g., ) is critical for maintaining planar conjugation, affecting binding to enzymatic targets like aldose reductase .
  • Biological Activity: While Compound A is linked to aldose reductase inhibition, derivatives with heteroaromatic substituents (e.g., 3-pyridinyl in ) show broader antidiabetic and antioxidant profiles. Antimicrobial activity is prevalent in compounds with alkylamino side chains (e.g., D4 in ).

Reactivity Trends :

  • Electron-withdrawing groups (e.g., thioxo, oxo) enhance electrophilicity at the 5-position, facilitating nucleophilic attacks in biological systems .
  • Ester groups (as in Compound A ) are hydrolyzed in vivo to active carboxylic acids, acting as prodrugs .

Pharmacological and Physicochemical Properties

Property Compound A 3-Pyridinylmethylene Derivative D4
Solubility Low (ester form) Moderate (carboxylic acid) Low (alkyl chain)
pKa ~3.37 (predicted) 3.5 (carboxylic acid) Not reported
Target Affinity Aldose reductase Aldose reductase, ROS scavenging Bacterial enzymes
Bioavailability High (ester prodrug) Moderate Low

Q & A

Q. Table 1: Structural Analogs and Their Biological Activities

Compound FeatureKey ModificationObserved ActivityReference
Thiazolidinone core4-oxo-2-thioxoAntidiabetic potential
Fluorobenzyl substituentEnhanced lipophilicityAntimicrobial activity
Pyrazole moietyπ-π stacking interactionsAnti-inflammatory effects

What key structural features influence the compound’s reactivity and stability?

Basic Research Question
Critical features include:

  • Thiazolidinone ring : The 4-oxo-2-thioxo group facilitates hydrogen bonding with biological targets but is susceptible to hydrolysis under acidic conditions .
  • Propenylidene side chain : The (2E)-configuration stabilizes conjugation with the phenyl group, enhancing UV absorbance for analytical tracking .
  • Propyl ester group : Improves lipid solubility for cellular uptake but may require hydrolysis in vivo for activation .

What strategies enhance the compound’s bioactivity through structural modification?

Advanced Research Question

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl ring to boost antimicrobial potency .
  • Side-chain elongation : Replace the propyl ester with hexanoic acid derivatives to improve binding to hydrophobic enzyme pockets .
  • Stereochemical tuning : Synthesize and compare Z/E isomers to identify configurations with optimal target affinity .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question
Mechanistic insights include:

  • PPAR-γ activation : The thiazolidinone core mimics endogenous ligands, modulating glucose metabolism in diabetes models .
  • Enzyme inhibition : The thioxo group chelates metal ions in microbial enzymes (e.g., β-lactamases), disrupting function .
  • Cellular uptake studies : Fluorescent labeling of the propyl ester moiety to track intracellular localization .

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